

Application Notes and Protocols for Human Uroguanylin ELISA Kit (Serum Samples)

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Compound of Interest

Compound Name: Uroguanylin (human)

Cat. No.: B586315

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Introduction

Uroguanylin is a peptide hormone that plays a crucial role in regulating fluid and electrolyte balance in the intestines and kidneys.[1][2][3][4][5] It is an endogenous ligand for the guanylate cyclase C (GC-C) receptor, and its activation triggers a signaling cascade involving cyclic guanosine monophosphate (cGMP).[1][2][3][4][5] Dysregulation of the uroguanylin system has been implicated in various gastrointestinal and renal disorders, making it a significant area of research and a potential target for therapeutic intervention.

These application notes provide a detailed protocol and performance characteristics for the quantitative determination of human uroguanylin in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.

Assay Principle

The human uroguanylin ELISA kit is a sandwich immunoassay. An antibody specific for uroguanylin is pre-coated onto the wells of a microplate.[6] When standards and samples are added to the wells, the uroguanylin present binds to the immobilized antibody. A biotin-conjugated anti-human uroguanylin antibody is then added, which binds to the captured uroguanylin. Following a wash step, avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin. After another wash, a TMB substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to

the concentration of uroguanylin in the sample. The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm.[6][7]

Performance Characteristics

The following tables summarize the typical performance characteristics of a human uroguanylin ELISA kit. Please note that these values are for guidance only, and users should refer to the specific kit's manual for lot-specific data.

Table 1: Assay Performance

Parameter	Value
Assay Type	Sandwich ELISA (quantitative)
Sample Type	Serum, Plasma, Tissue Homogenates
Detection Range	15.6 - 1000 pg/mL[6][8][9]
Sensitivity	6.2 pg/mL[6][8][9]
Specificity	High specificity for human uroguanylin with no significant cross-reactivity with analogues.[7]

Table 2: Assay Precision

Parameter	Coefficient of Variation (CV%)
Intra-assay Precision	< 10%[6]
Inter-assay Precision	< 12%[6]

Experimental Protocols

Serum Sample Collection and Preparation

Proper sample collection and preparation are critical for accurate results.

- Collection: Collect whole blood in a serum separator tube (SST).

- Clotting: Allow the blood to clot for 30 minutes at room temperature.[10][11]
- Centrifugation: Centrifuge the clotted blood at 1000 x g for 15 minutes.[12]
- Aliquoting: Carefully remove the serum and aliquot it into clean tubes.
- Storage: Assay the serum immediately or store the aliquots at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[10][12]

Reagent Preparation

- Bring all reagents and samples to room temperature before use.
- Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions. A typical 7-point standard curve might range from 1000 pg/mL down to 15.625 pg/mL, with a blank at 0 pg/mL.[13]
- Wash Buffer: If provided as a concentrate, dilute the wash buffer to a 1x working solution with deionized or distilled water.[13]

Assay Procedure

- Add Standards and Samples: Pipette 100 µL of each standard, blank, and serum sample into the appropriate wells of the pre-coated microplate.
- Incubation: Cover the plate and incubate for 90 minutes at 37°C.[13]
- Aspiration: Aspirate the liquid from each well.
- Add Detection Antibody: Add 100 µL of the biotin-conjugated anti-uroguanylin antibody (Detection Solution A) to each well.
- Incubation: Cover the plate and incubate for 45 minutes at 37°C.[13]
- Wash: Aspirate the liquid from each well and wash each well three times with 300 µL of 1x Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.

- **Add Avidin-HRP Conjugate:** Add 100 μ L of Avidin-HRP conjugate (Detection Solution B) to each well.
- **Incubation:** Cover the plate and incubate for 45 minutes at 37°C.[13]
- **Wash:** Aspirate the liquid and wash each well five times with 1x Wash Buffer as described previously.
- **Add Substrate:** Add 90 μ L of TMB Substrate to each well.
- **Incubation:** Incubate the plate in the dark at 37°C for 15-25 minutes. Monitor the color development.
- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- **Read Absorbance:** Read the absorbance of each well at 450 nm immediately using a microplate reader.

Data Analysis

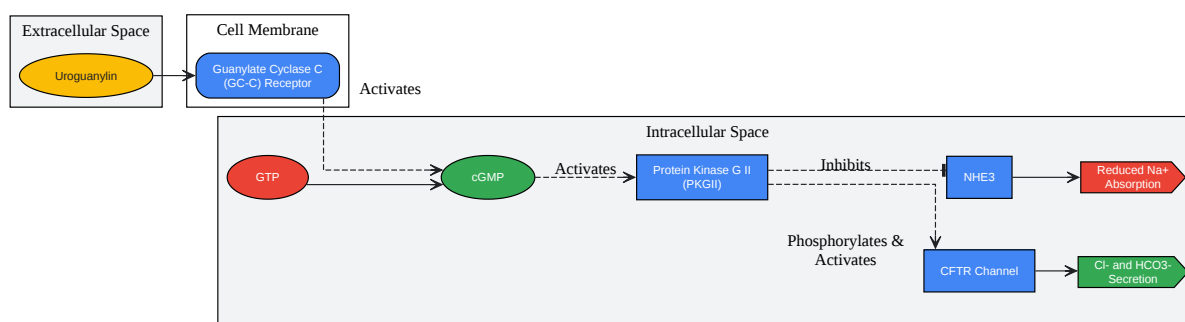
- **Standard Curve:** Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- **Sample Concentration:** Determine the concentration of uroguanylin in the serum samples by interpolating their mean absorbance values from the standard curve.
- **Dilution Factor:** If the samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Uroguanylin Signaling Pathway

Uroguanylin primarily signals through the guanylate cyclase C (GC-C) receptor, leading to an increase in intracellular cGMP. This pathway is well-established in the intestine and is also believed to be a key mechanism in the kidney. However, evidence also suggests the existence of GC-C independent signaling pathways for uroguanylin in the kidney.[2][3][4]

Intestinal Signaling Pathway

In intestinal epithelial cells, the binding of uroguanylin to GC-C on the apical membrane activates the intracellular guanylate cyclase domain.[14][15] This leads to the conversion of GTP to cGMP. Elevated cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.[14] This results in increased chloride and bicarbonate secretion into the intestinal lumen. cGMP can also inhibit the sodium-hydrogen exchanger NHE3, reducing sodium absorption.[16]

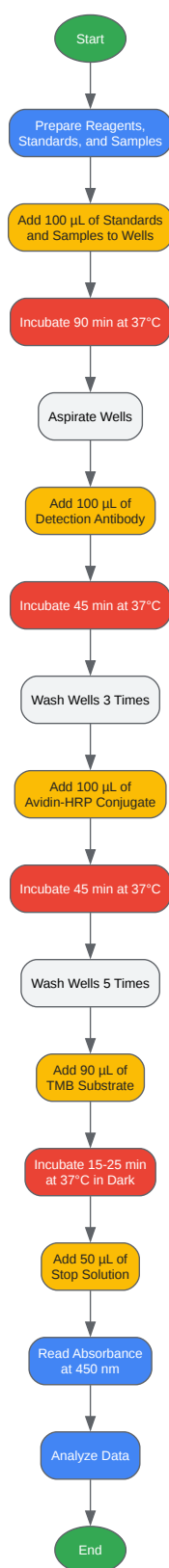


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Caption: Uroguanylin Intestinal Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps in the human uroguanylin ELISA protocol.



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Caption: Human Uroguanylin ELISA Workflow.

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